(S)-3-Methyl-thiomorpholine 1,1-dioxide hcl
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Overview
Description
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom in the thiomorpholine ring to a sulfoxide or sulfone.
Reduction: Reduction reactions can modify the functional groups attached to the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiomorpholine ring.
Scientific Research Applications
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (3S)-3,6-Diaminohexanoic acid dihydrochloride
- (3S)-Aminoquinuclidine Dihydrochloride
Uniqueness
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific thiomorpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H12ClNO2S |
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Molecular Weight |
185.67 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
QMMVGYKZNPZHPV-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@H]1CS(=O)(=O)CCN1.Cl |
Canonical SMILES |
CC1CS(=O)(=O)CCN1.Cl |
Origin of Product |
United States |
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